(NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group attached to a 4-methyl group and a 3-nitrophenylmethylene group in the (E)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- typically involves the reaction of 4-methylbenzenesulfonamide with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the (E)-isomer as the major product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-methyl-N-[(3-aminophenyl)methylene]benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 4-carboxy-N-[(3-nitrophenyl)methylene]benzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The compound inhibits the enzyme’s activity, leading to a disruption in the pH regulation within the tumor cells, ultimately inducing apoptosis (programmed cell death) . Additionally, the compound’s nitro group can undergo bioreduction within the cells, generating reactive intermediates that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- can be compared with other sulfonamide derivatives:
Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-, (E)-: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
Benzenesulfonamide, 4-methyl-N-[(2-nitrophenyl)methylene]-, (E)-: Nitro group in the ortho position, leading to different steric and electronic effects.
Benzenesulfonamide, 4-methyl-N-[(3-chlorophenyl)methylene]-, (E)-: Chlorine substituent instead of nitro, which can influence its chemical properties and biological activity.
The uniqueness of Benzenesulfonamide, 4-methyl-N-[(3-nitrophenyl)methylene]-, (E)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H12N2O4S |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3/b15-10+ |
InChI Key |
YUSWTKHNYNAASI-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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